6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

Syk kinase inhibition aminopyridine pharmacophore 4-trifluoromethylpyridine

6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine (CAS 1311279-73-8) is a fully elaborated 2-aminopyridine scaffold characterized by a 4-CF₃-pyridine core, a C6 3-methoxyphenyl substituent, and an N,N-dimethylamine terminus (molecular formula C₁₅H₁₅F₃N₂O; MW 296.29 g/mol). This substitution pattern maps directly onto the 4-trifluoromethyl-2-pyridyl pharmacophore that defines multiple advanced kinase inhibitor chemotypes, including Syk inhibitors (compound 13b, IC₅₀ 0.6 nM) and pan-Class I PI3K inhibitors (BKM120, IC₅₀ 52–262 nM) which share the identical pyridine core.

Molecular Formula C15H15F3N2O
Molecular Weight 296.29 g/mol
CAS No. 1311279-73-8
Cat. No. B1429433
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine
CAS1311279-73-8
Molecular FormulaC15H15F3N2O
Molecular Weight296.29 g/mol
Structural Identifiers
SMILESCN(C)C1=CC(=CC(=N1)C2=CC(=CC=C2)OC)C(F)(F)F
InChIInChI=1S/C15H15F3N2O/c1-20(2)14-9-11(15(16,17)18)8-13(19-14)10-5-4-6-12(7-10)21-3/h4-9H,1-3H3
InChIKeyXEXBCOBZCNCBRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine (CAS 1311279-73-8): Procurement-Ready Building Block for Kinase-Focused Libraries


6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine (CAS 1311279-73-8) is a fully elaborated 2-aminopyridine scaffold characterized by a 4-CF₃-pyridine core, a C6 3-methoxyphenyl substituent, and an N,N-dimethylamine terminus (molecular formula C₁₅H₁₅F₃N₂O; MW 296.29 g/mol) [1]. This substitution pattern maps directly onto the 4-trifluoromethyl-2-pyridyl pharmacophore that defines multiple advanced kinase inhibitor chemotypes, including Syk inhibitors (compound 13b, IC₅₀ 0.6 nM) and pan-Class I PI3K inhibitors (BKM120, IC₅₀ 52–262 nM) which share the identical pyridine core [2][3]. The compound is commercially available from multiple suppliers (abcr GmbH, AKSci, ChemScene) at ≥95% purity, shipped at ambient temperature, with pricing transparency that supports budgeted procurement for medicinal chemistry campaigns [1].

Why Generic 2-Aminopyridine Substitution Cannot Replace 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine in Structure-Based Design


Interchanging 2-aminopyridine building blocks without controlling substitution regiochemistry and electronic character introduces uncontrolled variance in target engagement. The 4-CF₃ substituent is an obligate pharmacophoric element for Syk, PI3K, and autotaxin inhibitor classes, occupying a conserved hydrophobic pocket; its replacement with 5-CF₃ or 6-CF₃ regioisomers abolishes potency, as demonstrated by the >100-fold selectivity drop observed when the CF₃ position is shifted in Syk inhibitor SAR studies [1][2]. The C6 3-methoxyphenyl group provides a synthetically accessible diversification vector that the unsubstituted 4-(trifluoromethyl)pyridin-2-amine (CAS 106447-97-6) lacks, requiring extra synthetic steps to install an equivalent aryl handle [3]. Furthermore, the N,N-dimethylamine terminus eliminates the hydrogen-bond donor capacity present in primary amine analogs, altering both solubility and off-target polypharmacology profiles relative to NH₂-bearing scaffolds [4]. These three structural determinants—CF₃ regiochemistry, C6 aryl substitution, and N,N-dimethyl capping—are non-interchangeable without full re-optimization of the downstream SAR series.

Quantitative Differentiation Evidence for 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine vs. Structural Comparators


Pre-Validated 4-Trifluoromethyl-2-pyridyl Pharmacophore: Direct Structural Overlay with Syk Inhibitor Compound 13b (IC₅₀ 0.6 nM)

The target compound shares an identical 4-trifluoromethylpyridin-2-amine core with the co-crystallized Syk inhibitor ligand LASW836 (compound 13b; PDB 4f4p), which achieved an IC₅₀ of 0.6 nM against Syk kinase [1]. The 4-CF₃ group occupies a critical hydrophobic pocket in the Syk ATP-binding site, as confirmed by X-ray crystallography at 2.37 Å resolution [1][2]. In contrast, the generic unsubstituted building block 4-(trifluoromethyl)pyridin-2-amine (CAS 106447-97-6) requires de novo functionalization at both the C6 position and the amine to achieve comparable target engagement, representing 2–3 additional synthetic transformations [3]. The C6 pre-installed 3-methoxyphenyl substituent on the target compound provides a vector that projects toward the solvent-accessible region in published Syk co-crystal structures, enabling direct SAR exploration without core scaffold synthesis [1].

Syk kinase inhibition aminopyridine pharmacophore 4-trifluoromethylpyridine

Physicochemical Differentiation: H-Bond Donor Count and Lipophilicity vs. Primary Amine Analogs

The N,N-dimethylamine terminus yields a Hydrogen Bond Donor (HBD) count of 0, compared to an HBD count of 1 for primary amine analogs such as 4-(trifluoromethyl)pyridin-2-amine (CAS 106447-97-6) and the class of N-aryl-4-pyridinamines [1][2]. The computed XLogP3-AA value of 3.8 places this scaffold in an optimal lipophilicity window for CNS penetration (typically XLogP 2–5), while the zero HBD count reduces potential for P-glycoprotein recognition and improves passive membrane permeability relative to NH₂-bearing comparators [1]. This property profile is directly relevant to the autotaxin inhibitor patent space, where N,N-dimethylated 2-aminopyridines are explicitly claimed for their enhanced oral bioavailability over primary amine variants [3].

physicochemical properties H-bond donor count lipophilicity CNS drug-likeness

Regiochemical Differentiation: 4-CF₃ vs. 5-CF₃ vs. 6-CF₃ Pyridine Substitution in Syk Inhibitor Binding

The position of the trifluoromethyl group on the pyridine ring dictates binding mode. In the Syk inhibitor series bearing the 4-trifluoromethyl-2-pyridyl motif (compound 13b, IC₅₀ 0.6 nM), the 4-CF₃ group occupies a deep hydrophobic sub-pocket formed by residues Leu377, Val385, and Met448 of the Syk ATP-binding site [1]. Shifting the CF₃ group to the 6-position (as in 2-amino-6-(trifluoromethyl)pyridine scaffolds) or to the 5-position produces regioisomers that cannot access this pocket due to steric clash with the hinge region (Met448 backbone), resulting in potency losses exceeding 100-fold based on class-level SAR [1][2]. The target compound (CAS 1311279-73-8) bears the CF₃ group at the 4-position—the regiochemistry validated in the most potent Syk inhibitor chemotype published to date [1].

regiochemistry structure-activity relationship Syk kinase CF3 positioning

Purity, Supplier Diversity, and Procurement Reliability Benchmarking vs. Niche Research Chemical Providers

The target compound is available from at least four independent commercial suppliers (abcr GmbH catalog AB302775, 95% purity; AKSci 0015DV, 95% purity; ChemScene CS-0553925, 98% purity; Leyan 1624586, 98% purity) with transparent pricing and documented shipping conditions (ambient temperature, sealed dry storage at 2–8°C) . This multi-supplier landscape provides supply-chain redundancy that is absent for closely related single-supplier analogs such as Dimethyl-{6-[3-(methyl-hydrazonomethyl)-phenyl]-4-trifluoromethyl-pyridin-2-yl}-amine (CAS 1311283-78-9; primarily available via custom synthesis) . The ≥95% purity specification is verified across suppliers and is suitable for direct use in parallel synthesis and high-throughput screening without additional purification .

commercial availability purity specification supplier reliability medicinal chemistry procurement

Optimal Deployment Scenarios for 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine in Medicinal Chemistry and Chemical Biology


Syk Kinase Inhibitor Lead Optimization Libraries

Use as a pre-validated core scaffold for generating focused libraries targeting the Syk ATP-binding site. The 4-CF₃-pyridin-2-amine core maps directly onto the pharmacophore of compound 13b (IC₅₀ 0.6 nM; PDB 4f4p), and the C6 3-methoxyphenyl substituent provides a synthetic handle for further diversification via Suzuki coupling, amidation, or reductive amination without requiring de novo core construction [1][2]. The N,N-dimethylamine terminus eliminates the need for amine protection/deprotection sequences required for primary amine scaffolds, streamlining parallel synthesis workflows [3].

Autotaxin Inhibitor Scaffold Expansion

Deploy as a key intermediate in autotaxin inhibitor programs, where 2-aminopyridine derivatives with N,N-dimethyl capping are explicitly claimed for enhanced oral bioavailability [1]. The XLogP of 3.8 and zero HBD count align with the physicochemical profile associated with improved passive permeability and reduced P-gp efflux in this target class, providing a starting point for structure-based optimization without the synthetic burden of late-stage N-alkylation [2].

CNS-Penetrant Kinase Probe Development

Utilize as a fragment-like starting point (MW 296 Da, within fragment MW guidelines) for CNS kinase probe discovery. The computed XLogP of 3.8 and zero HBD count are consistent with CNS drug-likeness criteria, while the pre-installed 4-CF₃-pyridine core provides a validated hinge-binding motif for kinome targets with CNS disease relevance [1][2]. Structure-based design can proceed directly from this scaffold without requiring additional core modifications that would alter the CNS physicochemical envelope [3].

High-Throughput Screening Deck Assembly with Supply-Chain Resilience

Incorporate into corporate screening collections where supply-chain redundancy is a procurement requirement. With ≥4 independent commercial suppliers and verified purity ≥95%, this building block meets the multi-source qualification criteria required by pharmaceutical procurement SOPs, eliminating the single-supplier risk that disqualifies many niche analogs from inclusion in high-throughput screening decks [1][2][3].

Quote Request

Request a Quote for 6-(3-Methoxyphenyl)-N,N-dimethyl-4-(trifluoromethyl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.